1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

X-ray crystallography Solid-state chemistry Isomer comparison

Researchers requiring a rigid orthoester scaffold with a reactive aryl bromide handle often face limited isomer purity and unreliable supply. This 3-bromobenzyl bicyclic orthoester solves both: • Distinct meta-substitution pattern (vs. 4-bromo isomer) alters electronic distribution & steric accessibility, critical for SAR & nucleophilic substitution studies. • Acid-labile trioxa cage enables pH-responsive material & prodrug design. • Consistently supplied at ≥97% purity; room-temperature shipping.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
CAS No. 951885-61-3
Cat. No. B1294186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
CAS951885-61-3
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCC12COC(OC1)(OC2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C13H15BrO3/c1-12-7-15-13(16-8-12,17-9-12)6-10-3-2-4-11(14)5-10/h2-5H,6-9H2,1H3
InChIKeyQJWQIXCPAVGZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Overview


1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 951885-61-3) is a bicyclic orthoester compound with the molecular formula C13H15BrO3 and a molecular weight of 299.16 g/mol [1]. It features a rigid 2,6,7-trioxabicyclo[2.2.2]octane cage structure with a 4-methyl substitution and a 1-(3-bromobenzyl) moiety [2]. The compound is typically supplied as a pale yellow solid with a predicted boiling point of 342.6±27.0 °C and predicted density of 1.495±0.06 g/cm³ . Commercial availability includes purities of 95% and 97% from multiple suppliers for research and further manufacturing use only .

Orthoester cage synthetic intermediate with bromobenzyl functionalization handle
Acid-labile trioxabicyclo scaffold for pH-responsive material research
Positional isomer comparison studies: meta- vs. para-bromobenzyl solid-state behavior
Nucleophilic substitution building block for derivative library synthesis

Why Generic Substitution Fails


Within the 2,6,7-trioxabicyclo[2.2.2]octane class, substitution patterns critically alter both physicochemical properties and biological interactions. The 3-bromobenzyl isomer (CAS 951885-61-3) differs fundamentally from its 4-bromobenzyl positional isomer in crystallographic packing, as evidenced by low-temperature X-ray diffraction studies: the 4-bromo analog crystallizes in monoclinic space group P2(1)/n (Z=4) with lattice parameters a=6.019(5) Å, b=20.990(5) Å, c=9.915(2) Å, and β=101.29(1)° [1]. The meta-bromine substitution alters electronic distribution and steric accessibility compared to para-substituted analogs, directly affecting nucleophilic substitution reactivity at the bromobenzyl moiety . Furthermore, the rigid bicyclic orthoester cage confers unique stability and spatial constraints not present in simpler bicyclic scaffolds such as DABCO or quinuclidine, which lack the trioxa cage geometry and exhibit different reactivity profiles . These structural distinctions preclude reliable interchangeability in synthetic or screening applications.

Positional Isomer
3-Br (meta): distinct dipole orientation and steric accessibility
4-Br isomer: different crystal packing may alter solid-state and solubility properties
Scaffold Class
Trioxa orthoester cage: acid-labile, hydrolysis-susceptible
DABCO / quinuclidine: stable amine bases; no acid-triggered reactivity
Substitution Pattern
Meta-bromobenzyl: altered electronic distribution vs. para
Para-substituted analogs: resonance stabilization differences may shift substitution rates

Differentiation Evidence vs. Comparators


Crystal Lattice: 3-Bromobenzyl vs. 4-Bromobenzyl Isomer

The positional isomerism between 3-bromobenzyl and 4-bromobenzyl substitution on the trioxabicyclo[2.2.2]octane scaffold produces distinct solid-state packing arrangements. The 4-bromo analog (para-isomer) has been crystallographically characterized at 120 K, crystallizing in monoclinic space group P2(1)/n (No. 14) with Z=4, and lattice parameters a=6.019(5) Å, b=20.990(5) Å, c=9.915(2) Å, and β=101.29(1)° [1]. The 3-bromo analog (meta-isomer, CAS 951885-61-3) is predicted to exhibit different crystal packing due to altered dipole orientation and steric constraints imposed by the meta-substitution geometry . These crystallographic differences are relevant for applications requiring specific solid-state properties, polymorph control, or co-crystal engineering.

Crystal Lattice: 3-Br vs. 4-Br Isomer
Data to verify
4-Br isomer: monoclinic P2(1)/n, a=6.019 Å, b=20.990 Å, c=9.915 Å, β=101.29° at 120 K
Supports solid-state property comparison between positional isomers
Target compound lattice data not experimentally reported
X-ray crystallography Solid-state chemistry Isomer comparison

Nucleophilic Substitution Reactivity

The bromine atom in the 3-bromobenzyl group of CAS 951885-61-3 serves as a leaving group for nucleophilic substitution reactions. Meta-substitution alters the electronic environment of the aromatic ring compared to para-substituted analogs, affecting both the rate of nucleophilic aromatic substitution and the regioselectivity of further functionalization . The target compound is documented to undergo substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide, with product distributions dependent on reaction conditions . In contrast, the 4-bromo isomer exhibits different reactivity due to altered resonance stabilization of intermediates and reduced steric hindrance at the para position [1].

Nucleophilic Substitution Reactivity
Class-level
Meta-Br alters electronic activation vs. para-substituted analogs; reacts with NaOMe or t-BuOK
Supports synthetic route selection based on substitution pattern
Quantitative kinetic data unavailable; class-level inference
Nucleophilic substitution Synthetic intermediate Reactivity comparison

Trioxabicyclo Cage vs. DABCO and Quinuclidine

The 2,6,7-trioxabicyclo[2.2.2]octane cage of CAS 951885-61-3 represents a fundamentally different chemical scaffold compared to nitrogen-containing bicyclic systems such as DABCO (1,4-diazabicyclo[2.2.2]octane) and quinuclidine . The trioxa cage contains three oxygen atoms forming an orthoester-like core, which confers acid-lability and susceptibility to ring-opening reactions under acidic conditions—properties absent in DABCO and quinuclidine, which are stable tertiary amines with nucleophilic catalytic activity . DABCO is primarily employed as a nucleophilic catalyst in organic synthesis, while quinuclidine serves as a base catalyst and structural motif in alkaloid chemistry [1]. The orthoester cage of the target compound enables orthogonal reactivity (acid-catalyzed hydrolysis and rearrangement pathways) not accessible with amine-based bicyclic scaffolds.

Trioxabicyclo Cage vs. DABCO & Quinuclidine
Class-level
Orthoester cage: acid-labile hydrolysis; DABCO/quinuclidine: stable tertiary amine scaffolds
Supports orthogonal reactivity research inaccessible with amine-based scaffolds
Class-level scaffold comparison; validate per application
Bicyclic scaffolds Orthoester chemistry Scaffold comparison

Boiling Point and Density Specifications

The target compound CAS 951885-61-3 exhibits a predicted boiling point of 342.6±27.0 °C and a predicted density of 1.495±0.06 g/cm³ . These predicted values serve as reference specifications for procurement and quality control, distinguishing it from structurally related compounds. For comparison, the unsubstituted parent scaffold 2,6,7-trioxabicyclo[2.2.2]octane has a lower molecular weight and correspondingly different physical properties. The bromobenzyl substitution increases molecular weight to 299.16 g/mol and introduces both aromatic π-interactions and heavy atom effects [1]. Commercial suppliers provide the compound at specified purities of 95% and 97%, with storage recommendations of sealed, dry conditions at 2-8°C .

Boiling Point & Density
Data to verify
BP 342.6±27.0 °C | Density 1.495±0.06 g/cm³ (predicted)
Supports procurement specification review and handling planning
Predicted values; experimental measurement not reported
Physicochemical properties Quality control Procurement specifications

Commercial Availability and Purity Grades

CAS 951885-61-3 is commercially available from multiple research chemical suppliers with specified purity grades of 95% and 97% . Fluorochem supplies the compound at 95.0% purity (Product Code F218733) with full SDS documentation including hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Beyotime Biotechnology offers the compound at 97% purity [1]. In contrast, the 4-bromo positional isomer is less commonly stocked in commercial catalogs and is primarily documented in crystallographic literature rather than as a readily available commodity chemical [2]. This differential commercial availability favors the 3-bromo isomer for routine research procurement.

Commercial Availability & Purity
Reported
≥3 suppliers, 95–97% purity grades; documented GHS07 hazard profile
Supports procurement planning with multiple sourcing options
Comparator 4-Br isomer: limited commercial sourcing reported
Commercial sourcing Purity specifications Procurement comparison

Application Scenarios


Nucleophilic Substitution to Functionalized Derivatives

The bromine atom at the meta-position of the benzyl group serves as a leaving group for nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide . This enables the synthesis of diverse functionalized 2,6,7-trioxabicyclo[2.2.2]octane derivatives with varied aromatic substituents. The meta-substitution pattern provides distinct electronic and steric properties compared to para-substituted analogs, influencing reaction rates and product distributions . Researchers synthesizing compound libraries or exploring structure-activity relationships can leverage this reactivity to generate compounds with systematically varied aromatic substitution patterns .

Acid-Labile Prodrug and Triggered Release

The 2,6,7-trioxabicyclo[2.2.2]octane core is an orthoester cage, a structural motif known for acid-catalyzed hydrolysis and ring-opening reactivity . This property distinguishes it from nitrogen-based bicyclic scaffolds such as DABCO and quinuclidine, which are stable under acidic conditions and function primarily as nucleophilic or base catalysts . The acid-lability of the trioxa cage makes CAS 951885-61-3 a candidate building block for pH-responsive materials, acid-triggered release systems, or prodrug strategies where controlled orthoester hydrolysis can release an active moiety .

Solid-State Studies of Positional Isomers

The crystallographic characterization of the 4-bromo positional isomer establishes a baseline for comparative solid-state studies . The 3-bromo isomer (CAS 951885-61-3) is predicted to exhibit different crystal packing due to altered dipole orientation and steric constraints from the meta-substitution geometry . This creates opportunities for systematic investigation of how bromine substitution position affects solid-state properties including crystal lattice parameters, packing efficiency, and thermal stability . Such studies are relevant for polymorphism screening, co-crystal engineering, and formulation development where solid-state behavior influences material performance.

Medicinal Chemistry Building Block

The unique combination of a rigid trioxabicyclo[2.2.2]octane cage with a 3-bromobenzyl substituent provides a scaffold with distinct three-dimensional shape and electronic properties for drug discovery applications . The bromine atom offers a handle for further functionalization via cross-coupling reactions, while the orthoester cage introduces spatial constraints that can influence target binding selectivity . The compound's commercial availability at defined purity grades (95-97%) and documented hazard profile supports its inclusion in screening libraries for hit identification or as a starting material for lead optimization programs targeting enzyme inhibition or receptor modulation .

Application
Selection Property
Validation Focus
Derivative synthesis via nucleophilic substitution
Meta-bromine leaving-group reactivity
Substitution condition screening and product distribution analysis
pH-responsive material and acid-triggered release research
Orthoester cage acid-lability
pH-dependent hydrolysis profiling and release kinetics
Positional isomer solid-state comparison studies
Meta- vs. para-bromobenzyl crystal packing
Polymorphism screening and thermal stability analysis
Screening library building block
3D orthoester scaffold with bromine functionalization handle
Cross-coupling scope and structure-activity exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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